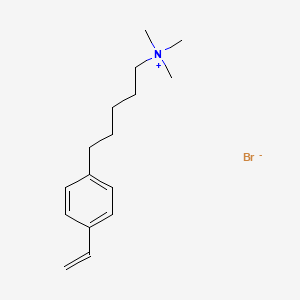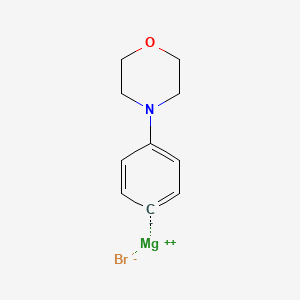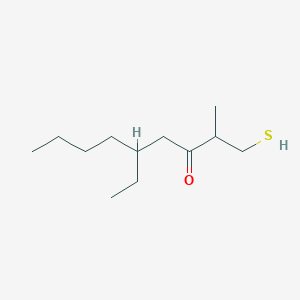
2-Propanol, 1,3-bis(2,5-diaminophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Bis(2,5-diaminophénoxy)propan-2-ol est un composé organique de formule moléculaire C15H20N4O3. Il se caractérise par la présence de deux groupes amines aromatiques et d'un groupe alcool secondaire.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Bis(2,5-diaminophénoxy)propan-2-ol implique généralement la réaction de la 2,5-diaminophénol avec le 1,3-dichloropropanol dans des conditions contrôlées. La réaction est réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est chauffé à une température d'environ 80-100 °C et agité pendant plusieurs heures pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à haute pression et de systèmes à flux continu pour maintenir des conditions de réaction optimales et améliorer le rendement. Le mélange réactionnel est soumis à des étapes de distillation et de purification pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Bis(2,5-diaminophénoxy)propan-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool secondaire peut être oxydé en cétone à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les groupes amines aromatiques peuvent être réduits pour former les amines correspondantes à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Acide nitrique pour la nitration, acide sulfurique pour la sulfonation.
Principaux produits formés
Oxydation : Formation de cétones.
Réduction : Formation d'amines primaires.
Substitution : Formation de dérivés nitro ou d'acide sulfonique.
Applications de la recherche scientifique
Le 1,3-Bis(2,5-diaminophénoxy)propan-2-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment son utilisation comme intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de polymères et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 1,3-Bis(2,5-diaminophénoxy)propan-2-ol implique son interaction avec des cibles moléculaires spécifiques. Les groupes amines aromatiques peuvent former des liaisons hydrogène et d'autres interactions avec les protéines et les enzymes, modifiant potentiellement leur activité. Le groupe alcool secondaire peut participer à des liaisons hydrogène et à d'autres interactions, influençant la réactivité globale du composé et son activité biologique .
Applications De Recherche Scientifique
2-Propanol, 1,3-bis(2,5-diaminophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- involves its interaction with specific molecular targets. The aromatic amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Bis(2,4-diaminophénoxy)propane : Structure similaire mais avec un schéma de substitution différent sur les cycles aromatiques.
1,3-Bis(2,6-diaminophénoxy)propane : Un autre isomère avec un schéma de substitution différent.
1,3-Bis(3,5-diaminophénoxy)propane : Schéma de substitution différent affectant sa réactivité et ses applications.
Unicité
La présence de groupes amines aromatiques et d'un groupe alcool secondaire offre une plateforme polyvalente pour diverses transformations chimiques et interactions .
Propriétés
Numéro CAS |
476683-21-3 |
|---|---|
Formule moléculaire |
C15H20N4O3 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1,3-bis(2,5-diaminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H20N4O3/c16-9-1-3-12(18)14(5-9)21-7-11(20)8-22-15-6-10(17)2-4-13(15)19/h1-6,11,20H,7-8,16-19H2 |
Clé InChI |
MHANKXPPKNGTID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)OCC(COC2=C(C=CC(=C2)N)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![N~1~,N~2~-Bis[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B12577383.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![6-Propyl-3-[4-(4-propylphenyl)cyclohexyl]cyclohex-2-en-1-one](/img/structure/B12577397.png)
![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)




![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
